![molecular formula C17H15N3O2S B2811872 N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 306289-72-5](/img/structure/B2811872.png)
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide
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Description
Scientific Research Applications
Antitumor Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide derivatives have shown potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against human tumor cell lines, finding some derivatives with significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015). Similarly, Havrylyuk et al. (2010) reported antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, indicating anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Biological Activities
Benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide, have diverse pharmacological and biological activities. Hunasnalkar et al. (2010) noted that these derivatives possess anti-inflammatory and anti-bacterial activities (Hunasnalkar et al., 2010).
Photophysical Properties
Balijapalli et al. (2017) studied the hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, highlighting their photophysical properties. This research provides insights into their potential application in material science and photochemistry (Balijapalli et al., 2017).
Enzyme Inhibition
A study by Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including significant activity for urease inhibition. This suggests potential applications in enzyme inhibition studies (Gull et al., 2016).
Chemosensor Applications
Yao et al. (2018) developed a compound based on naphthyridine and benzothiazole group, including N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide, as a fluorescent chemosensor for Al3+ and Fe3+. This indicates its potential use in sensing applications (Yao et al., 2018).
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-3-5-12(6-4-10)16(22)20-17-19-14-8-7-13(18-11(2)21)9-15(14)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXGZNRVQBKKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide |
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